molecular formula C18H32N2O3 B3080416 Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- CAS No. 1083246-63-2

Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-

Cat. No.: B3080416
CAS No.: 1083246-63-2
M. Wt: 324.5 g/mol
InChI Key: LQHJFQXAGLCNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-” (CAS 667465-00-1) is a structurally complex derivative of gabapentin, a well-known pharmaceutical agent used for treating neuropathic pain and epilepsy . Its molecular formula is C₁₈H₃₂N₂O₃, with a molecular weight of 324.46 g/mol. The structure features a cyclohexane ring substituted with an acetic acid group and an extended side chain containing an aminomethylcyclohexyl acetyl moiety linked via an amino methyl group.

The compound is listed in chemical catalogs as a research chemical, indicating its utility in drug development, particularly as a precursor or analog in synthesizing gabapentin derivatives . Its synthesis likely involves multi-step organic reactions, including protection/deprotection strategies for amine groups, as seen in related compounds like Boc-protected intermediates .

Properties

IUPAC Name

2-[1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3/c19-13-17(7-3-1-4-8-17)11-15(21)20-14-18(12-16(22)23)9-5-2-6-10-18/h1-14,19H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHJFQXAGLCNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2(CCCCC2)CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- involves multiple steps. One common method includes the reaction of cyclohexaneacetic acid with 1-(aminomethyl)cyclohexane under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Hydrogenation of Nitro Intermediates

The compound’s synthesis involves hydrogenation of nitro precursors. For example:

  • Reaction : Catalytic hydrogenation of 1-(nitromethyl)cyclohexyl-acetic acid derivatives using palladium on activated carbon (10% Pd/C) in methanol at 25°C under atmospheric pressure yields the target amine .

  • Mechanism : Nitro groups (-NO₂) are reduced to primary amines (-NH₂) via intermediate hydroxylamine and imine stages.

Conditions Catalyst Solvent Yield Source
H₂ (1–20 kPa), 25°CPd/CMethanol50–70%

Hydrolysis of Ester Derivatives

The acetamide group undergoes hydrolysis under basic conditions:

  • Reaction : Alkyl esters (e.g., methyl or benzyl) of the parent acid are hydrolyzed using aqueous methanolic potassium hydroxide (KOH) at room temperature, followed by acidification to isolate the carboxylic acid .

  • Mechanism : Nucleophilic acyl substitution at the ester carbonyl carbon.

Reagent Temperature Product Purity Source
10% KOH in MeOH/H₂O25°C1-(aminomethyl)cyclohexaneacetic acid98–99%

Acylation and Carbamate Formation

The primary amine reacts with electrophilic reagents to form prodrugs or stabilized derivatives:

  • Reaction : Acylation with chloroformates (e.g., phenylchloroformate) in the presence of triethylamine forms carbamate prodrugs .

  • Application : Enhances bioavailability by masking polar groups (e.g., -NH₂ or -COOH) .

Electrophile Base Product Stability
PhenylchloroformateTriethylaminePhenylcarbamate derivativeHydrolyzes at pH > 7

Salt Formation

The compound forms hydrochloride salts for improved crystallinity and stability:

  • Process : Treatment with concentrated HCl in ethanol/water mixtures yields the hydrochloride hydrate .

  • Structure : The aminomethyl group (-CH₂NH₂) protonates to -CH₂NH₃⁺, paired with Cl⁻ .

Stability and Degradation

  • pH Sensitivity : The amide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing cyclohexaneacetic acid and aminomethyl fragments .

  • Thermal Stability : Decomposes above 200°C, forming cyclic lactams via intramolecular cyclization .

Scientific Research Applications

Chemistry

Cyclohexaneacetic acid serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate or chromium trioxide to yield carboxylic acids.
  • Reduction : Employing reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
  • Substitution Reactions : Engaging in nucleophilic substitutions with halogenated compounds under suitable conditions.

Biology

In biological research, this compound is studied for its potential biological activities , particularly its interactions with biological molecules. Investigations have focused on:

  • Neuropharmacology : Due to its structural resemblance to gabapentin, it is explored for possible therapeutic applications in treating neurological disorders.
  • Cellular Studies : Evaluating how this compound affects cellular processes and signaling pathways.

Medicine

The medicinal potential of cyclohexaneacetic acid is significant, especially considering its similarity to gabapentin. Research is ongoing into:

  • Analgesic Properties : Assessing its effectiveness in pain management.
  • Anticonvulsant Effects : Investigating its role in controlling seizures and other neurological symptoms.

Industry

In industrial applications, cyclohexaneacetic acid is utilized in the development of new materials and chemical processes. Its properties make it suitable for:

  • Polymer Production : Serving as a building block for synthesizing advanced polymers.
  • Chemical Manufacturing : Contributing to the formulation of various chemical products.

Case Study 1: Neuropharmacological Research

A study conducted by researchers at a leading university examined the effects of cyclohexaneacetic acid on neuronal cells. The findings indicated that this compound exhibited similar neuroprotective effects as gabapentin, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Industrial Application

In an industrial setting, cyclohexaneacetic acid was used as a precursor in synthesizing a new class of biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties and lower environmental impact compared to traditional plastics.

Comparison with Similar Compounds

Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid)

Gabapentin is a γ-aminobutyric acid (GABA) analog with established efficacy in managing seizures and neuropathic pain. Its mechanism involves binding to voltage-gated calcium channels, reducing neurotransmitter release .

Cyclohexylacetic Acid

A simpler analog lacking amine groups, cyclohexylacetic acid is used in flavor and fragrance industries (e.g., allyl esters in roasted filbert flavors) . Its lower molecular weight and hydrophobicity make it less suitable for therapeutic applications compared to gabapentin derivatives .

Boc- and FMOC-Protected Derivatives

Boc-protected compounds (e.g., Boc-cis-4-aminocyclohexane acetic acid) are critical in organic synthesis for amine group protection during multi-step reactions. Similarly, the FMOC-derivative (CAS 882847-19-0) facilitates solid-phase peptide synthesis, highlighting the target compound’s adaptability in modular drug design .

1-(2-Ethyl-butyl)-cyclohexanecarboxylic Acid

This compound, with a bulky alkyl substituent, exemplifies structural diversity in cyclohexane-based intermediates. Such modifications can influence lipophilicity and bioavailability, underscoring the role of substituent engineering in optimizing drug candidates .

Biological Activity

Cyclohexaneacetic acid, particularly the derivative 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- is a compound with significant biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with an acetic acid moiety and an aminomethyl group. Its structure can be represented as follows:

C9H15N1O2\text{C}_9\text{H}_{15}\text{N}_1\text{O}_2

This structure is crucial for its interaction with biological systems, particularly in modulating neurotransmitter systems.

Cyclohexaneacetic acid derivatives, especially gabapentin (1-(aminomethyl)cyclohexane acetic acid), have been studied for their role as anticonvulsants. Gabapentin binds to the α2δ subunit of voltage-gated calcium channels, inhibiting excitatory neurotransmitter release and reducing neuronal excitability. This mechanism is pivotal in its therapeutic effects against epilepsy and neuropathic pain .

Biological Activity Overview

The biological activities of cyclohexaneacetic acid derivatives include:

  • Anticonvulsant Effects : Gabapentin has shown efficacy in treating epilepsy by modulating calcium channel activity.
  • Analgesic Properties : It exhibits pain-relieving effects, particularly in neuropathic pain models.
  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties in various studies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantReduces seizure frequency in animal models
AnalgesicAlleviates neuropathic pain in clinical settings
Anti-inflammatoryInhibits edema formation in rat models
CytotoxicityExhibits low cytotoxicity against human hepatocytes

Case Studies

  • Anticonvulsant Efficacy : A study involving rats demonstrated that gabapentin significantly reduced seizure activity induced by maximal electroshock, indicating its potential as a reliable anticonvulsant agent .
  • Pain Management : Clinical trials have reported that gabapentin effectively manages neuropathic pain, providing significant relief compared to placebo treatments .
  • Inflammation Studies : Inflammation models using egg-white induced edema showed that cyclohexaneacetic acid derivatives significantly reduced swelling compared to control groups, suggesting potential therapeutic applications in inflammatory conditions .

Q & A

Q. What are the key physicochemical properties of this compound, and how can they inform experimental design?

The compound’s physicochemical properties are critical for solubility studies, formulation, and reaction optimization. Key parameters include:

PropertyValueMethod/Reference
Boiling Point242–244°C (lit.)Experimental
Melting Point28–32°C (lit.)Experimental
Density1.007 g/mL at 25°CExperimental
LogP2.96Computational
Refractive Index1.532Experimental

Methodological Insight : Use differential scanning calorimetry (DSC) for melting point validation and reverse-phase HPLC to assess solubility in polar/non-polar solvents. These properties guide solvent selection for synthesis and biological assays .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • IR Spectroscopy : Identify characteristic peaks for amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups. Compare with reference spectra of similar cyclohexane derivatives .
  • NMR :
    • ¹H NMR : Look for signals from the aminomethyl group (δ 2.8–3.2 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm).
    • ¹³C NMR : Confirm the acetyl moiety (δ 170–175 ppm) and cyclohexane carbons (δ 20–35 ppm) .
  • Mass Spectrometry : Use high-resolution MS (e.g., Orbitrap) to verify the molecular ion ([M+H]⁺ expected at m/z 285.2) and fragmentation patterns .

Q. What synthetic strategies are recommended for this compound?

A plausible route involves:

Step 1 : React 1-(aminomethyl)cyclohexaneacetic acid (precursor) with 2-chloroacetyl chloride to form the acetylated intermediate.

Step 2 : Perform nucleophilic substitution with methylamine to introduce the [[amino]methyl] group.

Step 3 : Purify via recrystallization (ethanol/water) and confirm purity by HPLC (>99%) .

Critical Note : Monitor pH during amide bond formation (optimal pH 7–8) to avoid hydrolysis. Use anhydrous conditions to prevent side reactions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., receptor binding vs. cellular assays) may arise from:

  • Assay Conditions : Varying pH or ionic strength alters ionization states, affecting ligand-receptor interactions. Standardize buffer systems (e.g., PBS at pH 7.4).
  • Metabolic Interference : Use liver microsome assays to identify metabolite interference. For example, cytochrome P450-mediated oxidation may reduce efficacy .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables causing variability .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with GABA receptors (homology models based on PDB: 4COF). Focus on hydrogen bonding with Arg-220 and hydrophobic interactions with Phe-330 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in lipid bilayers. Correlate RMSD values with experimental IC₅₀ .
  • QSAR : Train models with descriptors like polar surface area (PSA) and LogP to predict bioavailability .

Q. How can metabolic pathways and pharmacokinetics be analyzed?

  • In Vitro Metabolism : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS. Key Phase I metabolites may include hydroxylation at the cyclohexane ring .
  • Pharmacokinetic Modeling : Use compartmental models (e.g., WinNonlin) to estimate clearance (CL) and volume of distribution (Vd) from plasma concentration-time curves.
  • Toxicity Screening : Evaluate mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) to identify off-target effects .

Q. Data Contradictions and Solutions

  • Boiling Point Variability : Reported values range from 242°C to 405.8°C . This discrepancy may arise from differences in purity or measurement techniques (e.g., reduced pressure vs. ambient). Validate via gas chromatography with standardized calibration .
  • LogP Conflicts : Experimental LogP (2.96 ) vs. computational predictions (e.g., 3.5 via ChemAxon). Use shake-flask experiments with octanol/water partitioning for empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-
Reactant of Route 2
Reactant of Route 2
Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.